N,N'-Dibenzyl-N,N'-diethyl-malonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Dibenzyl-N,N’-diethyl-malonamide typically involves the reaction of malonic acid derivatives with benzyl and ethyl amines under controlled conditions. One common method involves the use of dibutyl tin dichloride and dibutyl stannane with N-benzilideneaniline in the presence of hexamethylphosphoric triamide dissolved in tetrahydrofuran. This mixture reacts with benzyl bromide to yield the desired compound .
Industrial Production Methods: Industrial production methods for N,N’-Dibenzyl-N,N’-diethyl-malonamide are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: N,N’-Dibenzyl-N,N’-diethyl-malonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the benzyl or ethyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
N,N’-Dibenzyl-N,N’-diethyl-malonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Dibenzyl-N,N’-diethyl-malonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules, thereby modulating their activity.
Comparison with Similar Compounds
N,N-Dibenzylaniline: This compound consists of aniline with two benzyl groups as substituents on the nitrogen.
N,N-Diethyl-malonamide: A simpler analog without the benzyl groups, used in various chemical reactions and as a building block in organic synthesis.
Uniqueness: N,N’-Dibenzyl-N,N’-diethyl-malonamide is unique due to its specific combination of benzyl and ethyl groups attached to the malonamide core. This structure imparts distinct chemical properties and reactivity, making it valuable in specialized research applications.
Properties
IUPAC Name |
N,N'-dibenzyl-N,N'-diethylpropanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-22(16-18-11-7-5-8-12-18)20(24)15-21(25)23(4-2)17-19-13-9-6-10-14-19/h5-14H,3-4,15-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXQBWCUGQPVDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CC(=O)N(CC)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676034 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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